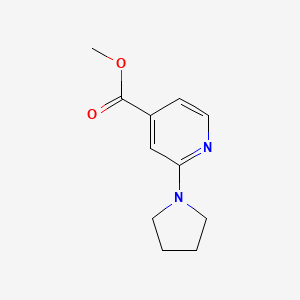

Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate

Description

Methyl 2-(pyrrolidin-1-yl)pyridine-4-carboxylate is a heterocyclic compound featuring a pyridine core substituted at position 2 with a pyrrolidine ring and at position 4 with a methyl ester group. This structure combines the aromaticity of pyridine with the conformational flexibility of pyrrolidine, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

methyl 2-pyrrolidin-1-ylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)9-4-5-12-10(8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIGLYWPZLZZQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination of Halopyridines

A widely employed method involves substituting halogenated pyridine derivatives with pyrrolidine via palladium-catalyzed amination. For instance, methyl 4-bromopyridine-2-carboxylate reacts with pyrrolidine in the presence of Pd₂(dba)₃, XantPhos, and t-BuONa in toluene at 110°C. This method typically achieves yields of 65–80%, with the bulky XantPhos ligand enhancing selectivity for the 2-position. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd₂(dba)₃ (5 mol%) | <70% → >80% |

| Ligand | XantPhos (10 mol%) | Prevents dimerization |

| Base | t-BuONa (2 eq) | Neutralizes HBr |

| Solvent | Toluene | Enhances thermal stability |

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by amine coordination and reductive elimination. Side products, such as debrominated pyridine or bis-aminated species, are minimized by controlling stoichiometry (pyrrolidine: 1.2 eq).

Suzuki-Miyaura Coupling for Precursor Synthesis

While less common, Suzuki-Miyaura coupling can prepare boronate ester intermediates for subsequent amination. For example, methyl 2-chloropyridine-4-carboxylate reacts with pinacol borane under Pd(OAc)₂ catalysis, followed by amination with pyrrolidine. This two-step approach yields 55–70%, but scalability is limited by boronate instability.

Multicomponent Reactions (MCRs)

TosOH-Catalyzed Imidazo[1,2-a]pyridine Formation

A modified Ugi reaction condenses pyridin-2-amine, aldehydes, and isocyanides in MeOH with TosOH (0.2 eq) at 70°C. Although designed for imidazo[1,2-a]pyridines, this method can be adapted by substituting aldehydes with ester-bearing reactants. For instance, using methyl 4-formylpyridine-2-carboxylate yields a tricyclic intermediate, which undergoes acid hydrolysis to release the target compound. Yields are moderate (40–50%) due to competing side reactions.

Hantzsch Dihydropyridine Synthesis

While traditionally used for 1,4-dihydropyridines, Hantzsch reactions can be modified by replacing β-keto esters with pyrrolidine-containing precursors. Heating methyl acetoacetate, ammonium acetate, and 2-pyrrolidinylacetaldehyde in ethanol generates a dihydropyridine intermediate, which is oxidized to the aromatic pyridine using MnO₂. This method suffers from low regioselectivity (<30% yield).

Cyclization Strategies for Pyrrolidine Formation

Gamma-Keto Ester Cyclization

Pyridin-2-yl-4-oxobutanal derivatives react with primary amines to form pyrrolidine rings via intramolecular Schiff base formation and cyclization. For example, methyl 4-(2-oxopropyl)pyridine-2-carboxylate and ammonium acetate in acetic acid yield the target compound after 12 h at 80°C. Key advantages include:

Michael Addition-Cyclization Cascade

Pyrrolidine adds to α,β-unsaturated esters under basic conditions, followed by cyclodehydration. Methyl 2-cyano-4-pyridinecarboxylate reacts with pyrrolidine in DMF at 120°C, achieving 60% yield after 6 h. The mechanism proceeds via:

-

Michael addition of pyrrolidine to the cyano group.

-

Intramolecular cyclization to form the pyrrolidine ring.

Functional Group Interconversion

Esterification of Carboxylic Acid Precursors

Methyl 2-(pyrrolidin-1-yl)pyridine-4-carboxylic acid is esterified using methanol and thionyl chloride (80% yield). Alternatively, DCC/DMAP-mediated coupling in DCM achieves 85% yield but requires rigorous anhydrous conditions.

Reductive Amination

A two-step protocol involves:

-

Condensing 2-aminopyridine-4-carboxylate with ketones (e.g., cyclopentanone) using NaBH₃CN.

-

Catalytic hydrogenation to reduce the imine to pyrrolidine. Yields range from 50–65%.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyridine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of Methyl 2-(pyrrolidin-1-YL)pyridine-4-carboxylate with similar compounds identified in the evidence:

Key Observations:

- Molecular Weight and Lipophilicity: The target compound (MW ~206) is smaller and less lipophilic than 's quinoline derivative (MW 384.47) or 's silyl ether analog (MW 361.60). The tert-butyldimethylsilyl group in significantly increases steric bulk and lipophilicity, which may hinder blood-brain barrier penetration compared to the target compound .

- Functional Groups : The methyl ester in the target compound contrasts with the morpholine () and pyrazole () moieties in analogs. Esters are prone to hydrolysis, suggesting the target compound could act as a prodrug, unlike the stable silyl ether in .

- Biological Implications: 's quinoline derivative shows activity in U937 cells, likely due to the hydroxyquinoline core’s intercalation or enzyme inhibition properties. The target compound’s pyrrolidine-pyridine scaffold may favor different biological targets, such as kinases or GPCRs .

Pharmacological Potential

- Salt Forms : ’s hydrochloride salt demonstrates enhanced water solubility, a trait absent in the target compound. Salt formation could be a viable strategy to improve its bioavailability .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(pyrrolidin-1-yl)pyridine-4-carboxylate, and how can reaction conditions be optimized for reproducibility?

Synthesis typically involves functionalizing pyridine at the 2- and 4-positions. A common strategy is nucleophilic substitution at the pyridine’s 2-position with pyrrolidine, followed by esterification at the 4-position. For example, intermediates like methyl 2-cyano-4-pyridinecarboxylate (analogous to routes in ) can undergo reductive amination or palladium-catalyzed coupling to introduce the pyrrolidine moiety . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity.

- Catalyst systems : Pd(PPh₃)₄ for cross-coupling or NaBH₄ for reductive amination.

- Temperature control : Reactions often require heating (60–100°C) for activation but must avoid thermal degradation.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (from ethanol) ensures >95% purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies pyrrolidine protons (δ 1.6–2.1 ppm for CH₂, δ 3.0–3.5 ppm for N–CH₂) and ester carbonyl signals (δ ~165–170 ppm) .

- Mass spectrometry (ESI-TOF or Q-Exactive Orbitrap) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area) .

Q. How should researchers handle safety and storage considerations for this compound?

- Hazards : Potential irritant (H315, H319) and acute toxicity (H301 if ingested) .

- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent ester hydrolysis or oxidation.

- Waste disposal : Neutralize with dilute HCl before incineration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding to targets like kinases or GPCRs.

- Molecular docking (AutoDock Vina) : Screen against protein databases (PDB ID: e.g., 4ZUD for kinase inhibition) to prioritize substituents at the 4-carboxylate or pyrrolidine positions .

Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT/WST-1) to distinguish direct target effects from off-target cytotoxicity.

- Metabolic stability testing : Use liver microsomes (human/rat) to assess if rapid degradation (t₁/₂ < 30 min) skews in vitro results .

Q. How do structural modifications (e.g., fluorination, heterocycle replacement) impact physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.